![molecular formula C11H8F2N2O2 B2460968 5-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1216143-98-4](/img/structure/B2460968.png)
5-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
The compound “2,5-Difluorophenylacetic acid” is a fluorinated building block . It has been used in the synthesis of various compounds .
Synthesis Analysis
“2,5-Difluorophenylacetic acid” has been used in the synthesis of "2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone" . Another compound, “2,5-Difluorophenylboronic acid”, has been used as a reactant for Suzuki-Miyaura cross-coupling reactions and the preparation of selective sphingosine phosphate receptor antagonists .
Molecular Structure Analysis
The molecular formula of “2,5-Difluorophenylacetic acid” is F2C6H3CH2CO2H
. The molecular weight is 172.13 . The molecular formula of “2,5-Difluorophenylboronic acid” is F2C6H3B(OH)2
, and its molecular weight is 157.91 .
Chemical Reactions Analysis
“2,5-Difluorophenylboronic acid” has been used as a reactant for Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The melting point of “2,5-Difluorophenylacetic acid” is 126-128 °C . The density is 1.02 g/cm³ . The melting point of “2,5-Difluorophenylboronic acid” is 105-110 °C .
Safety and Hazards
properties
IUPAC Name |
5-(2,5-difluorophenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(5-9(14-15)11(16)17)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFRHWGSGFTSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
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